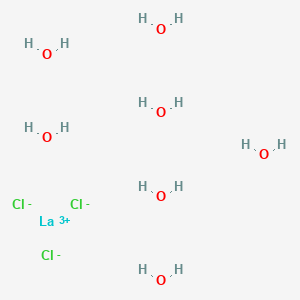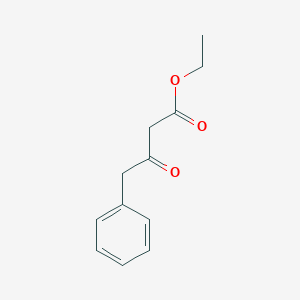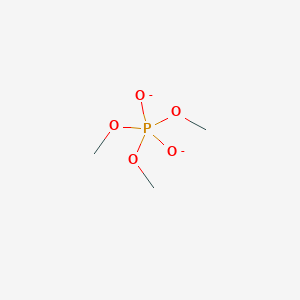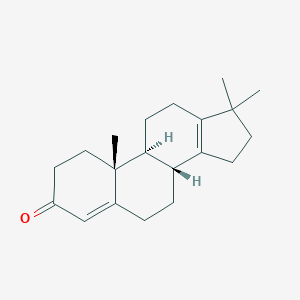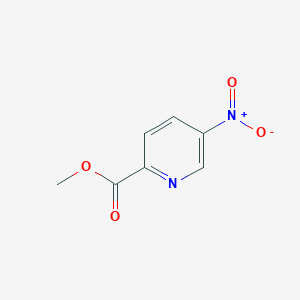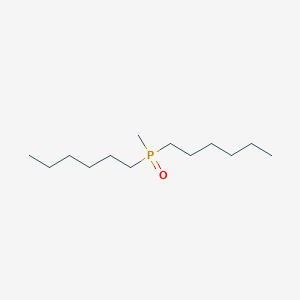
Phosphine oxide, dihexylmethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, dihexylmethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis, and has been shown to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, dihexylmethyl- has a wide range of potential applications in scientific research. One of the most common uses of this compound is as a reagent in organic synthesis. It has been shown to be an effective catalyst for a number of different reactions, including the synthesis of lactams, ketones, and aldehydes. In addition, phosphine oxide, dihexylmethyl- has been used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme kinetics and protein structure.
Wirkmechanismus
The mechanism of action of phosphine oxide, dihexylmethyl- is not well understood. However, it is believed to act as a Lewis base, donating electrons to other molecules and facilitating chemical reactions. In addition, this compound has been shown to have a number of different interactions with biological molecules, including proteins, nucleic acids, and lipids.
Biochemische Und Physiologische Effekte
Phosphine oxide, dihexylmethyl- has been shown to have a number of different biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain types of cancer cells, and to have anti-inflammatory properties. In addition, this compound has been shown to have a number of different effects on the cardiovascular system, including vasodilation and decreased blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using phosphine oxide, dihexylmethyl- in lab experiments is its high reactivity and versatility. This compound can be used in a wide range of different reactions, and has been shown to be an effective catalyst for a number of different processes. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to control the reaction conditions, and there is a risk of toxicity if the compound is not handled properly.
Zukünftige Richtungen
There are a number of different future directions for research on phosphine oxide, dihexylmethyl-. One potential area of focus is the development of new synthetic methods for this compound, which could help to improve its efficiency and yield. Another area of focus could be the study of the compound's interactions with different biological molecules, in order to better understand its mechanism of action and potential therapeutic applications. Finally, there is also potential for the development of new drugs and pharmaceuticals based on the structure and properties of phosphine oxide, dihexylmethyl-.
Synthesemethoden
Phosphine oxide, dihexylmethyl- can be synthesized through a number of different methods. One common method involves the reaction of hexylmagnesium bromide with diphenylphosphine oxide, followed by the addition of methyl iodide. Another method involves the reaction of hexylmagnesium bromide with diphenylphosphine oxide, followed by the addition of methyl iodide and then treatment with hydrochloric acid. Both of these methods have been shown to be effective for synthesizing phosphine oxide, dihexylmethyl- in high yields.
Eigenschaften
CAS-Nummer |
1831-65-8 |
|---|---|
Produktname |
Phosphine oxide, dihexylmethyl- |
Molekularformel |
C13H29OP |
Molekulargewicht |
232.34 g/mol |
IUPAC-Name |
1-[hexyl(methyl)phosphoryl]hexane |
InChI |
InChI=1S/C13H29OP/c1-4-6-8-10-12-15(3,14)13-11-9-7-5-2/h4-13H2,1-3H3 |
InChI-Schlüssel |
SXSPHZYWRUCEOB-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(C)CCCCCC |
Kanonische SMILES |
CCCCCCP(=O)(C)CCCCCC |
Andere CAS-Nummern |
1831-65-8 |
Synonyme |
Dihexyl(methyl)phosphine oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



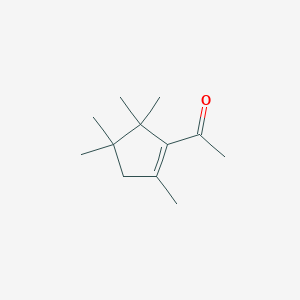
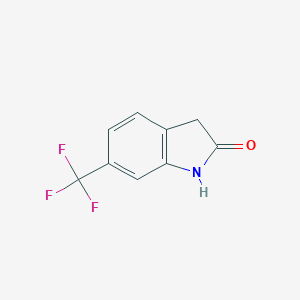
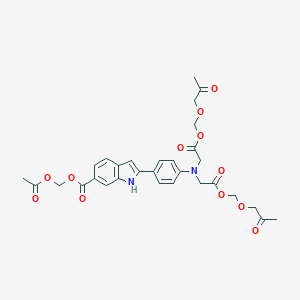
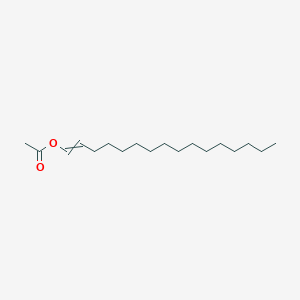
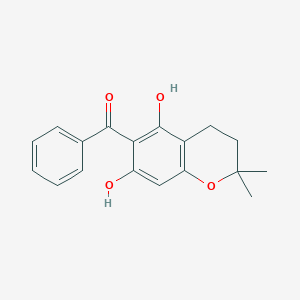
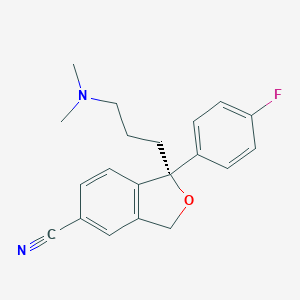
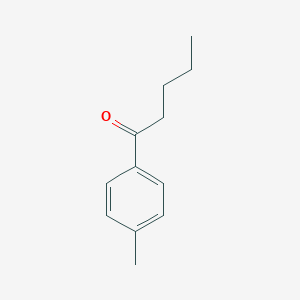
![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)

